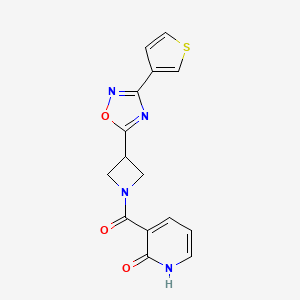

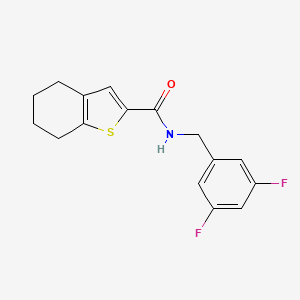

![molecular formula C21H20ClFN2O3S B2568184 3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892756-92-2](/img/structure/B2568184.png)

3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of this compound is C21H20ClFN2O3S, and its molecular weight is 434.91. The exact structure would depend on the positions of the substituents on the quinolinone core.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the sulfonyl group could influence its solubility in certain solvents .Applications De Recherche Scientifique

Electron-Transport Materials

Sulfone-based compounds, including those with quinoline structures, have been studied for their use in electron transport materials for phosphorescent organic light-emitting diodes (PhOLEDs). Compounds with a diphenylsulfone core and quinoline derivatives have shown high triplet energy, making them suitable for application in blue PhOLEDs. These materials exhibit wide band gaps and high lumo levels, contributing to efficient electron transport and high performance in OLEDs (Jeon, Earmme, & Jenekhe, 2014).

Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)

Sulfonamide and sulfone derivatives, especially those based on tetrahydroisoquinoline structures, have been evaluated as potent inhibitors of PNMT, an enzyme relevant in the synthesis of adrenaline and noradrenaline. These studies contribute to understanding how structural modifications affect the binding and inhibition potency of compounds against PNMT, highlighting the potential therapeutic applications in conditions where modulation of catecholamine synthesis is beneficial (Grunewald et al., 2006).

Pro-apoptotic Effects in Cancer Cells

Research on sulfonamide derivatives, including quinoline-related structures, has demonstrated their potential to induce apoptosis in cancer cells. These compounds have been shown to activate signaling pathways leading to cell death, highlighting their potential as anticancer agents. The pro-apoptotic effects are mediated through the activation of caspase enzymes and signaling molecules such as p38 and ERK (Cumaoğlu et al., 2015).

Ionic Liquid Catalysts

Sulfonic acid-functionalized ionic liquids, including pyridinium derivatives, have been synthesized and used as catalysts for the preparation of various heterocyclic compounds, including quinoline derivatives. These catalysts facilitate efficient and environmentally friendly synthetic routes for pharmaceutical and material science applications (Khazaei et al., 2013).

Propriétés

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN2O3S/c1-2-24-13-20(29(27,28)15-7-5-6-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-8-3-4-9-25/h5-7,10-13H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRHNCJQJJFDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

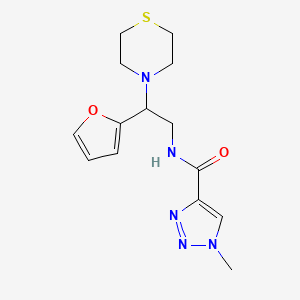

![5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568110.png)

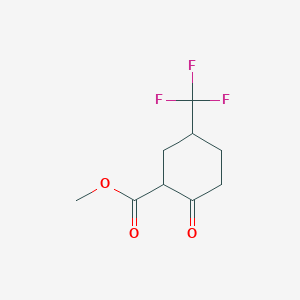

![Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2568111.png)

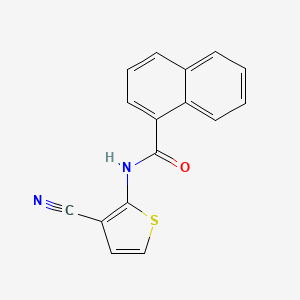

![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2568114.png)

![1-[(2R)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2568115.png)

![N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide](/img/structure/B2568121.png)

![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)